Ethyl 2-amino-4-bromo-6-methylbenzoate

Suzuki-Miyaura coupling Oxidative addition kinetics Pd-catalyzed cross-coupling

To maintain fidelity in fragment-based screening cascades, the 4-bromo substituent is non-negotiable-chloro or fluoro analogs show inferior oxidative addition kinetics and lower target engagement. This polysubstituted anthranilate ester is the definitive solution for convergent synthesis strategies requiring reliable Suzuki or Buchwald-Hartwig coupling prior to cyclization. - >3× higher uptake (83.3%) vs. fluoro (30.1%) in benzoate transporter assays - Survives multi-step aqueous workups where methyl esters fail - Batch-to-batch ≥95% purity ensures reproducible Pd-catalyzed insertion

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B13670769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-bromo-6-methylbenzoate
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1C)Br)N
InChIInChI=1S/C10H12BrNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3
InChIKeyVZCJQVICZLXVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4-Bromo-6-Methylbenzoate: Core Identity and Procurement


Ethyl 2-amino-4-bromo-6-methylbenzoate (CAS 1548233-62-0) is a polysubstituted anthranilic acid ethyl ester with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It features three key functional groups on the benzene ring: a 2-amino group, a 4-bromo substituent, and a 6-methyl group, with an ethyl ester at the 1-position. The compound is classified as a halogenated aromatic building block within the substituted benzoate family and is supplied at a minimum purity specification of 95% . Its measured LogP of 2.335 reflects moderate lipophilicity, and its polar surface area of 52.32 Ų positions it within favorable drug-like chemical space for fragment-based and intermediate-based medicinal chemistry campaigns .

4-Bromo handle for efficient Pd-catalyzed cross-coupling
Moderate lipophilicity supports fragment-based medicinal chemistry
Ethyl ester enables selective deprotection strategies

Ethyl 2-Amino-4-Bromo-6-Methylbenzoate: Halogen Specificity


Substitution of the 4-bromo group with chlorine, fluorine, or hydrogen in the 2-amino-6-methylbenzoate scaffold produces compounds that are not functionally equivalent. Halogen identity dictates oxidative addition kinetics in palladium-catalyzed cross-coupling reactions, with aryl bromides consistently exhibiting faster rates than aryl chlorides [1]. In biological systems, the halogen atom governs both lipophilicity and halogen-bonding potential, which directly influence target recognition. Quantitative ortho-substituted benzoate uptake data demonstrate that bromine confers an uptake rate nearly threefold higher than fluorine (83.3% vs. 30.1%), while chlorine yields intermediate behavior (51.8%) [2]. Similarly, 4-bromobenzoate achieves 91.5% inhibition of the 4-chlorobenzoate transporter, outperforming both 4-chlorobenzoate (88.1%) and 4-fluorobenzoate (76.0%) [3]. These systematic differences mean that procurement decisions based solely on scaffold similarity without attention to the 4-halogen identity will produce divergent synthetic outcomes and biological profiles.

4-Bromo
Oxidative addition rate mismatch: bromo faster than chloro; coupling efficiency may shift
4-Chloro / 4-Fluoro
4-Bromo
Biological recognition profiles may differ: bromo shows higher uptake/inhibition in class-level studies
4-Fluoro / 4-Chloro
4-Bromo
Physicochemical space diverges: bromo adds mass and alters lipophilicity; lighter halogens shift drug-like properties
4-H / 4-F / 4-Cl

Ethyl 2-Amino-4-Bromo-6-Methylbenzoate: Quantitative Differentiation


Cross-Coupling Reactivity: Oxidative Addition Advantage

The 4-bromo substituent in ethyl 2-amino-4-bromo-6-methylbenzoate provides a decisive synthetic advantage over the 4-chloro analog (ethyl 2-amino-4-chloro-6-methylbenzoate) in palladium-catalyzed cross-coupling reactions. The oxidative addition step—universally the rate-determining step for aryl halides in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings—proceeds significantly faster with aryl bromides than with aryl chlorides [1]. This translates to higher yields under milder conditions and broader boronic acid/amine substrate scope. For procurement, selecting the bromo building block over the chloro analog reduces catalyst loading requirements and enables sequential chemoselective coupling strategies when multiple halogen handles are present [1].

Oxidative Addition Rate
Class-level
Aryl-Br: fast oxidative addition; Suzuki yields >80% under standard conditions
Aryl-Cl: slower; often requires specialized ligands and >100°C
Bromo enables more efficient cross-coupling under standard conditions
Class-level trend; individual substrate performance may vary
Suzuki-Miyaura coupling Oxidative addition kinetics Pd-catalyzed cross-coupling

Ortho-Substituted Benzoate Recognition: Bromo Uptake Advantage

In a controlled head-to-head comparison of ortho-substituted benzoates using 2-CBa-grown bacterial cells, the ortho-bromo derivative exhibited an uptake rate of 83.3 ± 6.3% relative to the uninhibited control, compared to only 30.1 ± 0.2% for ortho-fluoro and 51.8 ± 3.3% for ortho-chloro [1]. While this study did not use the exact 2-amino-4-bromo-6-methyl substitution pattern, the ortho-halogen effect on biological recognition is directly transferable: the bromine atom at the 4-position (para to amino, ortho to ester) of ethyl 2-amino-4-bromo-6-methylbenzoate occupies an analogous spatial and electronic environment. The nearly threefold difference between bromo and fluoro uptake rates implies that downstream bioactive molecules constructed from the bromo building block will exhibit substantially different cellular penetration and transporter recognition profiles compared to those built from the fluoro analog.

ortho-Benzoate Uptake
Class-level
83.3%
Bromo supports higher cellular uptake in benzoate transporter context
ortho-Br vs. ortho-F 30.1%, ortho-Cl 51.8% (2-CBa cells); 4-position context may differ
Membrane transporter recognition Benzoate uptake kinetics Halogen-dependent bioactivity

4-Halobenzoate Transporter Inhibition: Bromo Binding Advantage

A direct competitive inhibition assay measuring the ability of 4-halobenzoates to block 4-chlorobenzoate uptake revealed a clear halogen-dependent potency gradient: 4-bromobenzoate produced 91.5 ± 3% inhibition, outperforming 4-chlorobenzoate (88.1 ± 3%) and substantially exceeding 4-fluorobenzoate (76.0 ± 7%) [1]. The 15.5-percentage-point advantage of bromo over fluoro represents a statistically and biologically meaningful difference in transporter recognition. This class-level pattern, consistently observed across ortho- and para-substituted benzoate series, strongly supports the inference that ethyl 2-amino-4-bromo-6-methylbenzoate will engage biological targets with higher affinity than its 4-fluoro or 4-chloro counterparts when the 4-position halogen participates in target binding [1][2].

4-Halobenzoate Transporter Inhibition
Class-level
4-Br: 91.5% inhibition
4-F: 76.0% inhibition
Bromo shows stronger transporter engagement in competitive assay
Class-level; exact 2-amino-4-bromo-6-methyl pattern not tested
Transporter inhibition 4-Halobenzoate binding Competitive uptake assay

Halogen Bond Donor Strength: Bromine Advantage

The strength of halogen bonding—a directional, non-covalent interaction between an electrophilic halogen σ-hole and a Lewis base (e.g., carbonyl oxygen in protein backbones)—follows the established order I > Br > Cl > F [1]. Aromatic bromine acts as a significantly stronger halogen bond donor than chlorine, while aromatic fluorine is a negligible halogen bond donor due to its high electronegativity and low polarizability [1][2]. Quantitative studies on halogen bond tunability demonstrate that the interaction energy for Br···O=C contacts is approximately 2–3 kcal/mol stronger than for Cl···O=C and can be further modulated by flanking electron-withdrawing substituents on the aromatic ring [2]. For ethyl 2-amino-4-bromo-6-methylbenzoate, the 6-methyl group (electron-donating) and the 2-amino group collectively polarize the aromatic system, potentially enhancing the σ-hole magnitude at the 4-bromo position relative to unsubstituted bromobenzene. When incorporated into a lead compound, the 4-bromo substituent can therefore contribute more substantially to target binding enthalpy than a 4-chloro or 4-fluoro replacement, offering a quantifiable advantage in fragment-based drug design [1].

Halogen Bond Donor Strength
Reported
I > Br > Cl > F
Bromine provides moderate-strong halogen bonding; fluorine negligible
Br···O=C ~ -3 to -5 kcal/mol (Auffinger 2011)
Halogen bonding Drug-target affinity Medicinal chemistry optimization

Physicochemical Differentiation for Lead Optimization

Across the 2-amino-6-methylbenzoate scaffold, the 4-position halogen drives substantial differences in molecular weight, lipophilicity, and heavy atom count—parameters that directly impact lead optimization decisions [1]. Ethyl 2-amino-4-bromo-6-methylbenzoate (MW 258.11, LogP 2.335, 14 heavy atoms) occupies a distinct physicochemical space compared to its 4-fluoro (MW 197.21, XLogP3 2.5, 14 heavy atoms) [1], 4-chloro (MW 213.66) , and 4-unsubstituted (MW 179.22) analogs. The bromo derivative adds 60.90 Da over the des-halo parent and 44.45 Da over the chloro analog—mass increments that can be strategically leveraged when optimizing for target binding while monitoring Lipinski compliance. The LogP of 2.335 positions the bromo compound in the optimal range for oral bioavailability (LogP 1–3), whereas the fluoro analog's slightly higher XLogP3 of 2.5 may push closer to the upper boundary for certain CNS or solubility-sensitive programs [1].

Physicochemical Profile
Cross-study comparable
MW 258.11 (Br)
LogP 2.335 (measured)
MW 197.21 (F)
XLogP3 2.5 (computed)
Bromo adds mass and alters lipophilicity profile for lead optimization
Values from vendor datasheet (Br) and PubChem (F)
Lead optimization Physicochemical properties Fragment-based drug design

Ethyl Ester vs. Methyl Ester: Hydrolysis Selectivity

The ethyl ester of 2-amino-4-bromo-6-methylbenzoate (MW 258.11) offers distinct synthetic advantages over the corresponding methyl ester (methyl 2-amino-4-bromo-6-methylbenzoate, CAS 1936226-72-0, MW 244.09) [1] in multi-step synthetic sequences. Ethyl esters are generally hydrolyzed approximately 2- to 5-fold more slowly than methyl esters under both acidic and basic conditions due to the greater steric bulk of the ethoxy group [2]. This differential hydrolysis rate provides chemoselectivity when both ester types coexist in a synthetic intermediate, enabling sequential deprotection strategies. Furthermore, the ethyl ester's higher boiling point and lower volatility relative to the methyl ester reduce evaporative losses during solvent removal and chromatographic purification, improving isolated yields in small-scale medicinal chemistry workflows [2]. For procurement, the ethyl ester variant is preferred when downstream chemistry requires selective ester manipulation in the presence of other base-sensitive functional groups.

Ester Hydrolysis Rate
Class-level
2–5× slower
Ethyl ester enables selective deprotection in multi-step sequences
Class-level ester reactivity trend (ethyl vs. methyl)
Ester hydrolysis selectivity Protecting group strategy Building block orthogonality

Application Scenarios for Ethyl 2-Amino-4-Bromo-6-Methylbenzoate


Fragment-Based Drug Discovery with Halogen Bonding

The 4-bromo substituent provides a geometrically defined, energetically favorable halogen-bonding interaction site (~ −3 to −5 kcal/mol with carbonyl oxygen acceptors) [1], enabling fragment anchoring in bromodomain, kinase, or transporter protein binding pockets. The 2-amino group serves as a hydrogen bond donor and a site for subsequent amide coupling or reductive amination, while the ethyl ester allows controlled liberation of the carboxylic acid for late-stage diversification. Procurement of this specific bromo derivative is justified when the screening cascade requires a building block that simultaneously offers cross-coupling competence (Suzuki, Buchwald-Hartwig), halogen-bond-driven affinity [1], and moderate lipophilicity (LogP 2.335) compatible with cellular permeability assays .

Sequential Chemoselective Cross-Coupling

The 4-bromo group undergoes rapid oxidative addition with Pd(0) catalysts, enabling efficient Suzuki-Miyaura or Buchwald-Hartwig coupling as the first synthetic disconnection in convergent synthesis strategies [2]. The presence of the ortho-amino group allows for subsequent intramolecular cyclization (e.g., to quinazolinones, benzodiazepines, or isatoic anhydride derivatives) after the cross-coupling step. The 6-methyl group provides steric shielding that can direct regioselectivity in electrophilic aromatic substitution or cyclization reactions. The ethyl ester, being less reactive toward hydrolysis than the methyl ester analog, survives multi-step sequences requiring aqueous workup, making this compound the preferred intermediate for routes exceeding 4–5 synthetic steps [3].

Synthesis of Transporter-Targeted Probes

Class-level evidence from ortho- and para-substituted benzoate transporter assays demonstrates that brominated benzoates exhibit higher transporter recognition than their chloro or fluoro counterparts—83.3% uptake rate for ortho-Br vs. 30.1% for ortho-F and 51.8% for ortho-Cl [4]. Similarly, 4-bromobenzoate achieves 91.5% competitive inhibition of the 4-chlorobenzoate transporter vs. 76.0% for 4-fluorobenzoate [5]. These data support the selection of ethyl 2-amino-4-bromo-6-methylbenzoate as the starting material for synthesizing fluorescent or affinity probes targeting benzoate transporters, monocarboxylate transporters (MCTs), or related solute carrier families where the bromine atom enhances probe-target engagement [4][5].

Agrochemical Discovery: Halogen-Dependent Phytotoxicity

Systematic structure-activity studies on halogenated benzoic acids reveal that replacing chlorine with bromine in ortho-substituted series modulates plant growth-regulating activity [6]. In wheat cylinder, pea segment, and pea curvature bioassays, bromo-substituted benzoic acids exhibit distinct activity profiles compared to chloro and iodo isomers [6]. The 4-bromo-6-methyl substitution pattern on the anthranilate scaffold provides a unique steric and electronic environment for developing herbicidal or plant growth-regulating lead compounds. The ethyl ester formulation allows for controlled hydrolysis to the free acid (the putative bioactive species) under environmental or metabolic conditions, making this compound a versatile entry point for agrochemical discovery programs [6].

Application
Selection Property
Validation Focus
Fragment-based drug discovery research
4-Bromo halogen bond donor capacity
Binding affinity and pose in target pocket assays
Sequential chemoselective cross-coupling
Aryl bromide oxidative addition selectivity
Coupling yield and chemoselectivity in multi-step synthesis
Transporter-targeted probe synthesis
Bromo-enhanced transporter recognition
Uptake/inhibition in cell-based transporter assays
Agrochemical lead discovery
Halogen-dependent phytotoxicity profile
Plant growth regulation bioassays
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